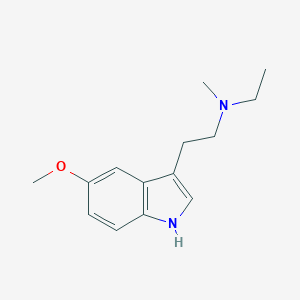

N-éthyl-N-méthyl-5-méthoxy-tryptamine

Vue d'ensemble

Description

La 5-méthoxy-N,N-diméthyltryptamine, communément appelée 5-méthoxy MET, est un dérivé de la tryptamine naturellement présent. Elle est étroitement liée aux neurotransmetteurs sérotonine et mélatonine. Ce composé est connu pour ses propriétés psychoactives et a été utilisé dans diverses pratiques culturelles et spirituelles. On le trouve dans une variété d'espèces végétales et il est également sécrété par certaines grenouilles .

Applications De Recherche Scientifique

5-Methoxy-N,N-dimethyltryptamine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other tryptamine derivatives.

Biology: Studied for its role in neurotransmission and receptor binding.

Medicine: Investigated for its potential therapeutic effects on mental health conditions such as depression and anxiety.

Industry: Utilized in the development of novel psychoactive substances and pharmaceuticals.

Mécanisme D'action

Target of Action

N-ethyl-N-methyl-5-methoxy-tryptamine, also known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a tryptamine with psychedelic properties . It primarily targets the 5-hydroxytryptamine receptor 1A (5-HT1A) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors play crucial roles in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound acts as an agonist at its primary targets . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its psychedelic effects. The activation of 5-HT1A and 5-HT2A receptors can lead to alterations in perception, mood, and consciousness.

Biochemical Pathways

The compound is biosynthesized via the deacetylation of melatonin in the pineal gland . Once it enters the body, it interacts with the serotonin receptors, affecting various biochemical pathways The activation of these pathways can lead to changes in mood, perception, and consciousness.

Pharmacokinetics

It is known that the compound is orally active, and dosages between 6–20 mg are commonly reported . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.

Result of Action

The molecular and cellular effects of N-ethyl-N-methyl-5-methoxy-tryptamine’s action are primarily related to its interaction with the 5-HT1A and 5-HT2A receptors. Activation of these receptors can lead to a range of effects, from changes in mood and perception to profound alterations in consciousness. These effects are typically of short duration .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-méthoxy-N,N-diméthyltryptamine implique généralement les étapes suivantes :

Matière première : La synthèse commence souvent avec des dérivés d'indole ou de tryptamine.

Méthoxylation : Le cycle indole est méthoxylé en position 5 à l'aide de réactifs tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium.

Diméthylation : La chaîne latérale éthylamine est ensuite diméthylée à l'aide de formaldéhyde et d'un agent réducteur tel que le cyanoborohydrure de sodium.

Méthodes de production industrielle

La production industrielle de la 5-méthoxy-N,N-diméthyltryptamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

La 5-méthoxy-N,N-diméthyltryptamine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le cycle indole ou la chaîne latérale.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole, en particulier en position 2.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

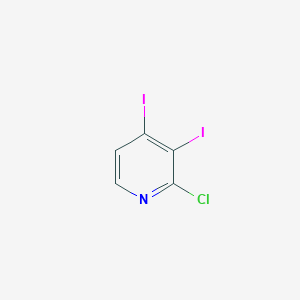

Substitution : Électrophiles comme les halogènes ou les groupes nitro en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Quinones ou dérivés hydroxylés.

Réduction : Dérivés indoles réduits.

Substitution : Dérivés indoles halogénés ou nitro-substitués.

4. Applications de la recherche scientifique

La 5-méthoxy-N,N-diméthyltryptamine a plusieurs applications de la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de la tryptamine.

Biologie : Étudié pour son rôle dans la neurotransmission et la liaison aux récepteurs.

Médecine : Enquête sur ses effets thérapeutiques potentiels sur les problèmes de santé mentale tels que la dépression et l'anxiété.

Industrie : Utilisé dans le développement de nouvelles substances psychoactives et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la 5-méthoxy-N,N-diméthyltryptamine implique son interaction avec les récepteurs de la sérotonine. Elle agit comme un agoniste total des récepteurs 5-HT1A et 5-HT2A, conduisant à des altérations de la neurotransmission et de la perception. Cette interaction entraîne les effets psychoactifs du composé, y compris les changements d'humeur, de cognition et de perception sensorielle .

Comparaison Avec Des Composés Similaires

Composés similaires

N,N-Diméthyltryptamine (DMT) : Un composé étroitement apparenté avec des propriétés psychoactives similaires mais un profil de liaison aux récepteurs différent.

5-Hydroxy-N,N-diméthyltryptamine (Bufoténine) : Un autre dérivé de la tryptamine avec des effets pharmacologiques distincts.

Unicité

La 5-méthoxy-N,N-diméthyltryptamine est unique en raison de sa forte affinité pour le récepteur 5-HT1A, ce qui la distingue des autres tryptamines qui ciblent principalement le récepteur 5-HT2A. Ce profil de liaison aux récepteurs unique contribue à ses effets psychoactifs distincts et à ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVECDEWGCOLCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937676 | |

| Record name | 5-MeO-MET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16977-53-0 | |

| Record name | N-Methyl-N-ethyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-MeO-MET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

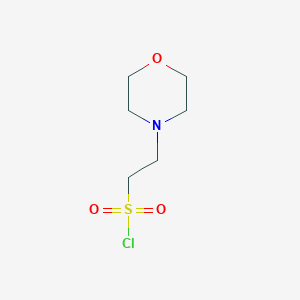

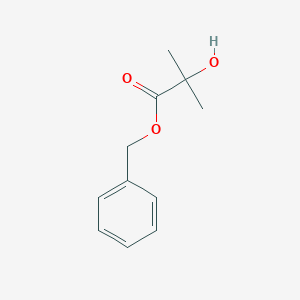

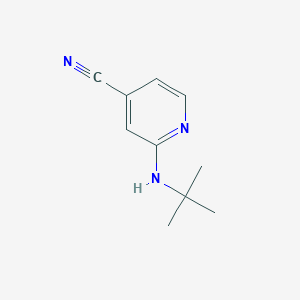

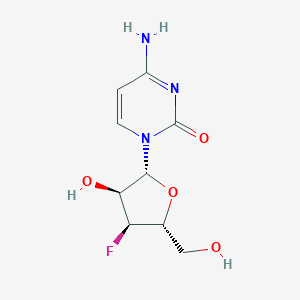

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

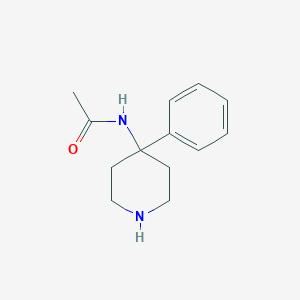

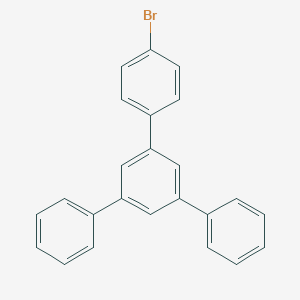

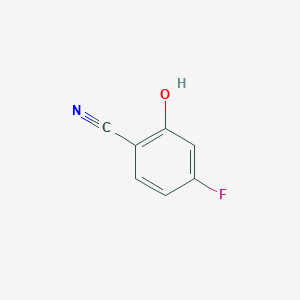

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B176558.png)

![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)

![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)